

synthesis and properties of alkylated 2,5-dihydrothiophenes

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Compound of Interest

Compound Name: 2,5-Dihydrothiophene

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An In-depth Technical Guide to the Synthesis and Properties of Alkylated **2,5-Dihydrothiophenes**

Introduction

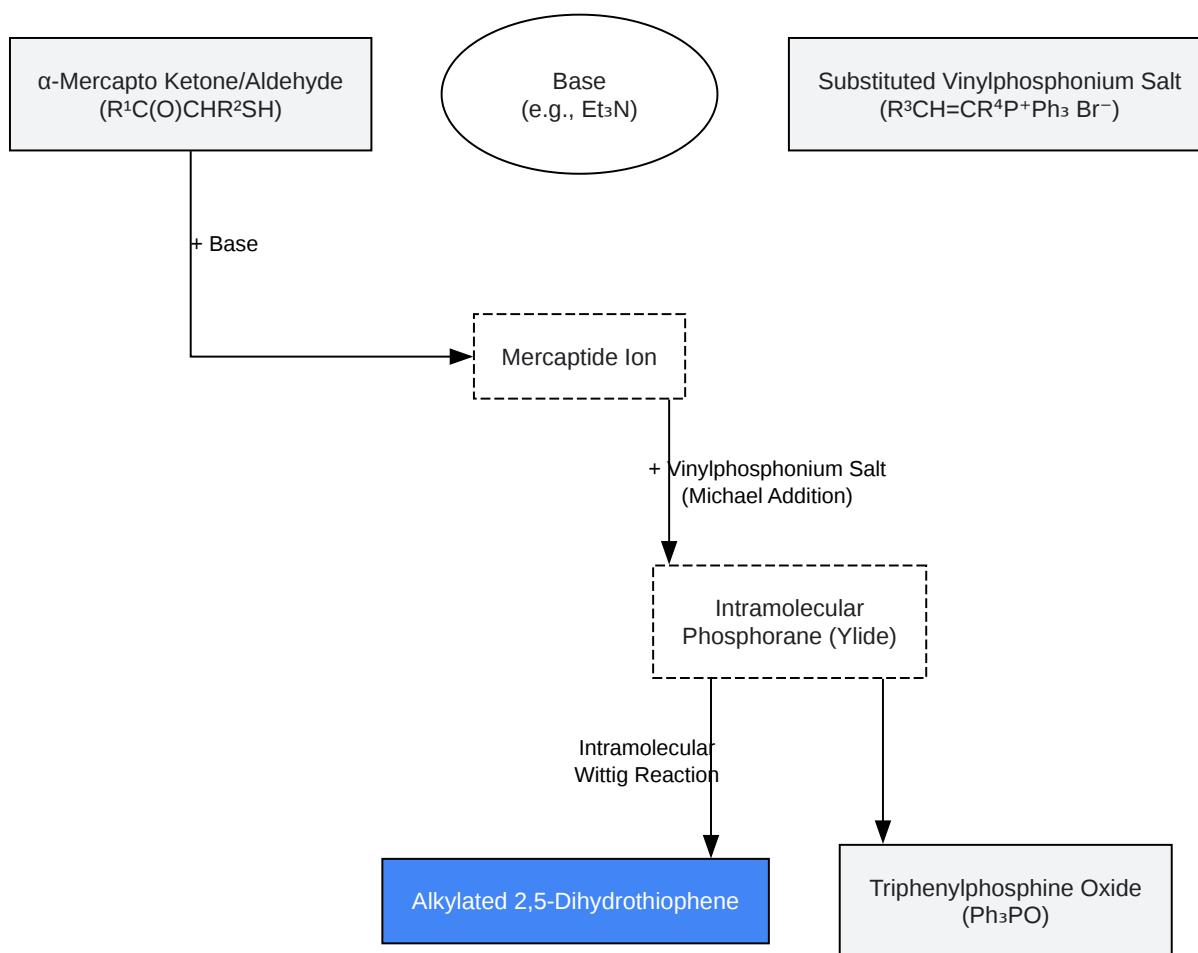
Alkylated **2,5-dihydrothiophenes**, also known as 3-thiolenes, are five-membered, partially saturated heterocyclic compounds containing a sulfur atom.^{[1][2]} This class of molecules serves as a crucial intermediate in organic synthesis, particularly in the preparation of conjugated dienes and other complex sulfur-containing heterocycles.^{[3][4]} Their unique structural and electronic properties make them valuable building blocks in the development of pharmaceuticals and functional materials.^{[5][6]} This guide provides a comprehensive overview of the primary synthetic routes to alkylated **2,5-dihydrothiophenes**, details their key physical and chemical properties, and presents experimental protocols for their preparation and transformation.

Synthesis of Alkylated 2,5-Dihydrothiophenes

Several methodologies have been developed for the synthesis of the **2,5-dihydrothiophene** core, each offering distinct advantages in terms of substrate scope, efficiency, and stereocontrol.

Reaction of α -Mercapto Aldehydes or Ketones with Vinylphosphonium Salts

A highly effective and general method for preparing a wide range of alkylated **2,5-dihydrothiophenes** involves the reaction of α -mercapto aldehydes or ketones with substituted vinylphosphonium salts.^{[3][4]} This approach relies on an initial Michael addition of the mercaptide to the vinylphosphonium salt, followed by an intramolecular Wittig reaction to close the ring.^[3] This method is advantageous due to its high yields and the mild reaction conditions required.^[3]

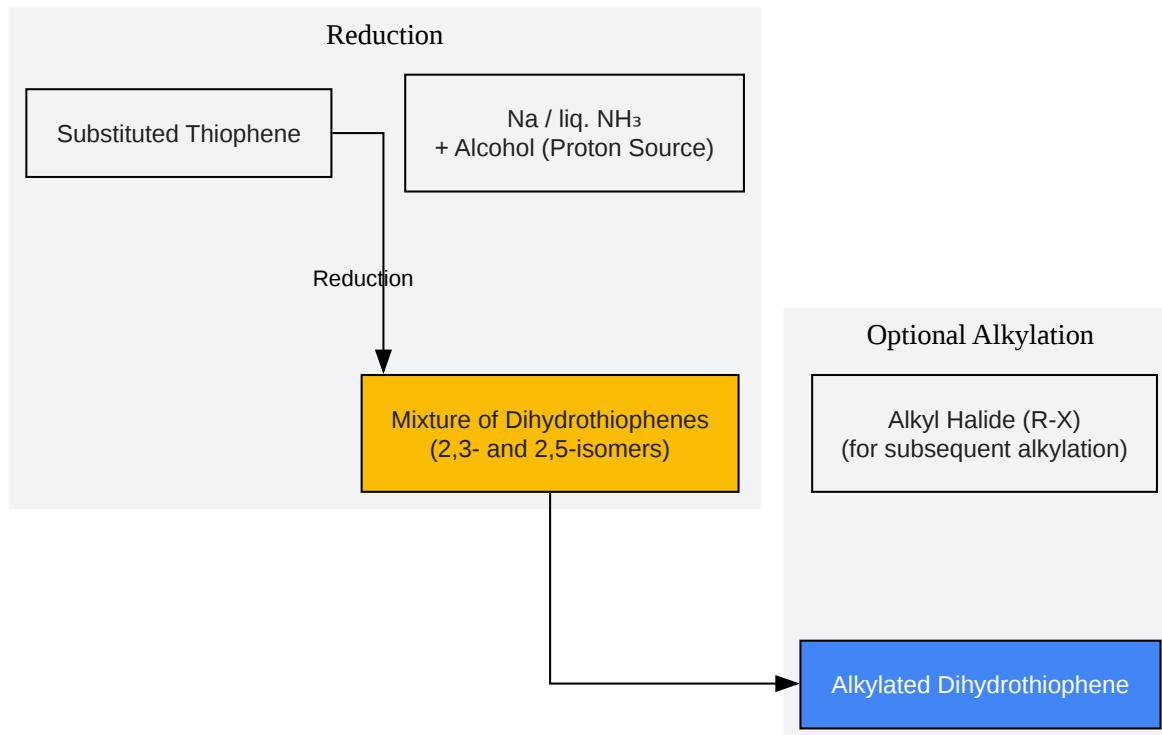


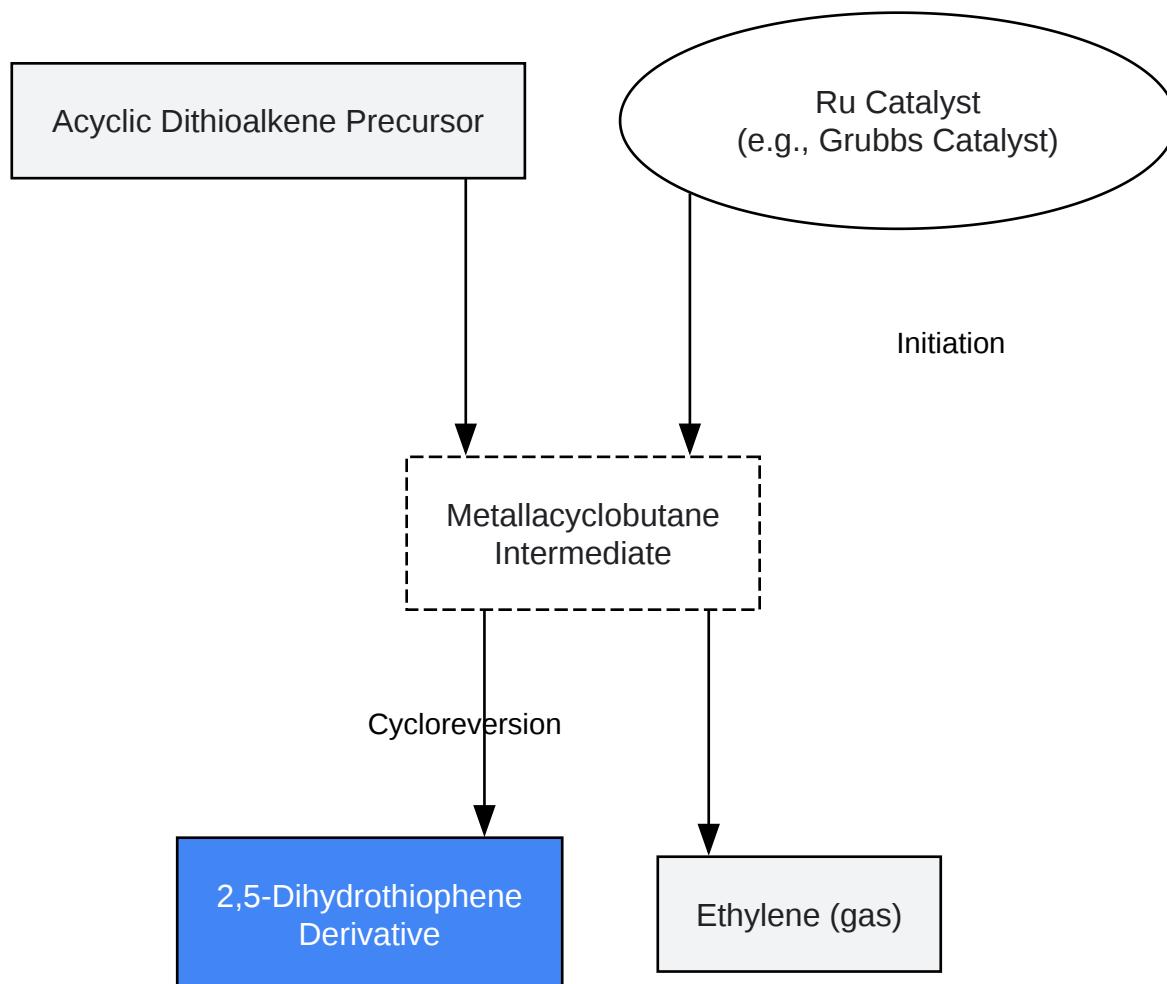
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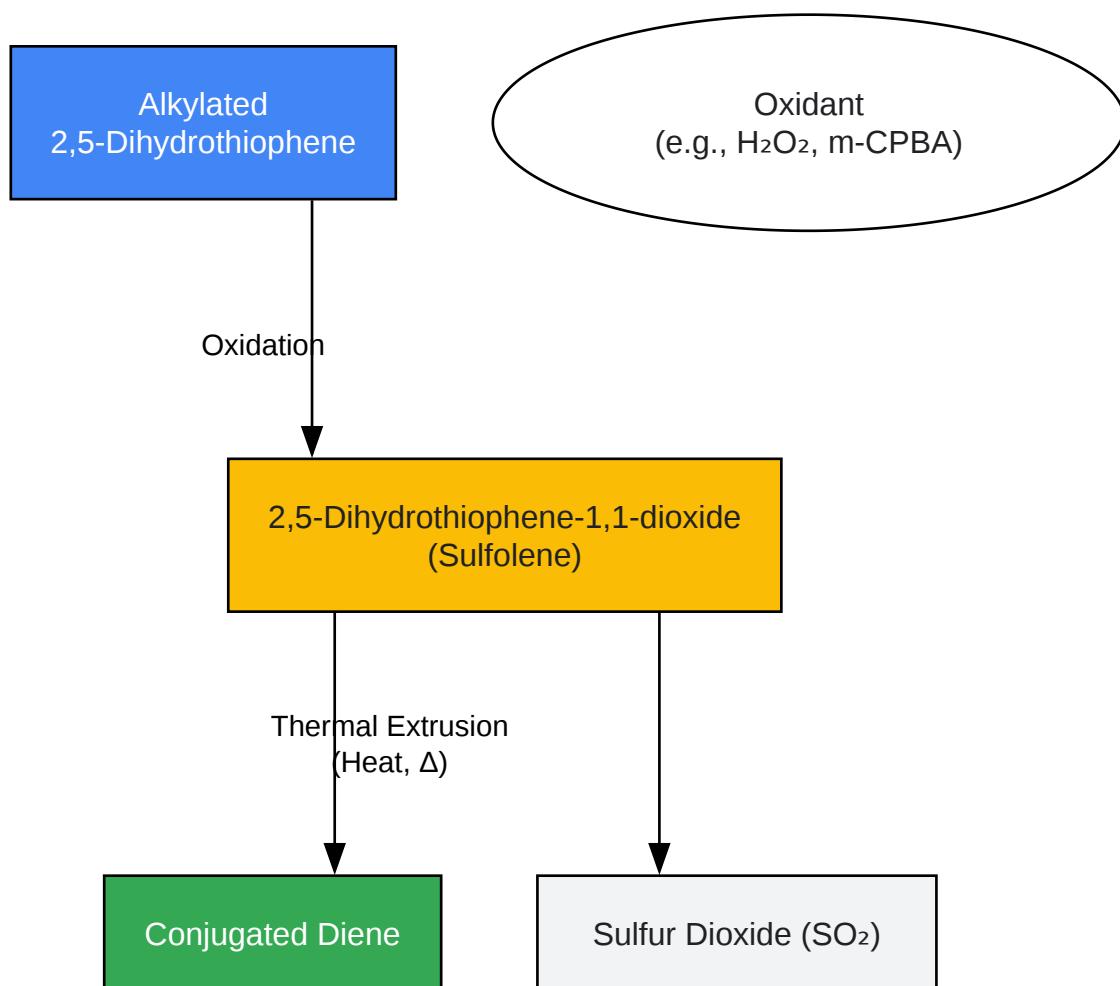
Caption: Synthesis via α -Mercapto Ketones and Vinylphosphonium Salts.

Reduction of Substituted Thiophenes

The reduction of appropriately substituted thiophenes using alkali metals, such as sodium, in liquid ammonia provides a direct route to **2,5-dihydrothiophene** derivatives.^[7] This method is particularly useful for generating mixtures of dihydro isomers, which can sometimes be separated.^{[1][8]} Subsequent in-situ alkylation of the intermediate can yield α -alkylated products.^[7]







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